molecular formula C10H24N2 B2962930 (2-Amino-2-ethylbutyl)diethylamine CAS No. 1499099-98-7

(2-Amino-2-ethylbutyl)diethylamine

Cat. No.: B2962930
CAS No.: 1499099-98-7
M. Wt: 172.316
InChI Key: YIFNKVIYRJKUSV-UHFFFAOYSA-N
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Description

(2-Amino-2-ethylbutyl)diethylamine is a chemical compound with the molecular formula C10H24N2 and a molecular weight of 172.31 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The IUPAC name for this compound is N1,N1,2-triethylbutane-1,2-diamine . The InChI code for this compound is 1S/C10H24N2/c1-5-10(11,6-2)9-12(7-3)8-4/h5-9,11H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Chelating Agents and Environmental Applications

Biodegradable chelating agents are crucial in reducing environmental impact while maintaining the effectiveness of various applications, including industrial, agricultural, and domestic uses. Research suggests that alternatives to non-biodegradable compounds like ethylenediaminetetraacetic acid (EDTA) are being sought, with Nitrilotriacetic acid (NTA), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS) among the suggested replacements. These compounds are evaluated for their metal chelation abilities, offering environmentally friendly solutions across multiple sectors (Pinto, Neto, & Soares, 2014).

Catalytic and Chemical Synthesis Applications

In the realm of catalysis and chemical synthesis, amines play pivotal roles. For instance, diethylamine has proven to be an efficient organocatalyst in the diastereoselective synthesis of medically relevant compounds, showcasing its potential in facilitating chemical reactions under mild conditions (Kulkarni et al., 2013). Moreover, studies on the dehydrogenation of aliphatic amines over halide cluster catalysts of group 5 and 6 transition metals highlight the versatility of amines in the synthesis of nitriles, imines, or vinylamines, further underlining their importance in chemical transformations (Kamiguchi et al., 2005).

Biomedical Applications

Amines and their derivatives also find significant applications in the biomedical field. For example, the chemical modification of biodegradable poly(3-hydroxybutyrate) (PHB) with different amino compounds has shown promising antibacterial and anticancer properties, demonstrating the potential of amines in developing new materials for medical applications (Abdelwahab et al., 2019). Additionally, the exploration of aminopolycarboxylates in aquatic environments and their implications for environmental pollution and water treatment solutions further exemplifies the broad scope of amine applications in both healthcare and environmental conservation (Schmidt et al., 2004).

Safety and Hazards

(2-Amino-2-ethylbutyl)diethylamine is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mechanism of Action

Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of an amine’s action can range from physiological changes at the cellular level to macroscopic effects observable at the organism level. This depends on the specific amine, its concentration, and its biological targets.

The action environment, or the conditions under which a compound exerts its effects, can significantly influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other interacting molecules can all impact a compound’s behavior .

Properties

IUPAC Name

1-N,1-N,2-triethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-10(11,6-2)9-12(7-3)8-4/h5-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNKVIYRJKUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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